5-(4-Acetylphenyl)furan-2-carbonitrile
Description
Its molecular formula is $ \text{C}{13}\text{H}9\text{NO}_2 $, and it has been synthesized via palladium-catalyzed coupling reactions using bromo- or iodoacetophenone derivatives . Key spectral data include $ ^1\text{H} $ NMR resonances at δ 8.05 (d, $ J = 8.5 \, \text{Hz} $, 2H) and 7.83 (d, $ J = 8.5 \, \text{Hz} $, 2H) for the aromatic protons, alongside furan ring signals at δ 7.22 and 6.89 .
This compound has demonstrated notable bioactivity in protease inhibition assays, particularly against the chymotrypsin-like (CT-L) activity of the proteasome. The acetyl group at the 4-position of the phenyl ring is critical for restoring and enhancing inhibitory activity .
Properties
CAS No. |
57667-07-9 |
|---|---|
Molecular Formula |
C13H9NO2 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
5-(4-acetylphenyl)furan-2-carbonitrile |
InChI |
InChI=1S/C13H9NO2/c1-9(15)10-2-4-11(5-3-10)13-7-6-12(8-14)16-13/h2-7H,1H3 |
InChI Key |
ALGQMMMXQGJZLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
The bioactivity and physicochemical properties of 4j are influenced by the nature of substituents on the phenyl ring. Below is a detailed comparison with structurally related furan-2-carbonitrile derivatives.
Structural and Electronic Effects of Substituents
Key Observations :
- The acetyl group in 4j balances moderate electron withdrawal with steric accessibility, contributing to its superior bioactivity .
- Nitro groups () are stronger EWGs but may reduce solubility or introduce toxicity, limiting their therapeutic utility.
- Electron-donating groups (EDGs) like methyl () or amino () reduce electrophilicity, which may diminish target engagement. For example, 4l (methyl-substituted) showed reduced CT-L inhibition compared to 4j .
Key Insights :
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